![molecular formula C17H18O2S2 B14349460 Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate CAS No. 92806-63-8](/img/structure/B14349460.png)
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is an organic compound with the molecular formula C17H18O2S2. It is characterized by the presence of two phenylsulfanyl groups attached to a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate typically involves the reaction of methyl 3-bromopropanoate with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst such as palladium on carbon and are conducted under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate depends on its interaction with molecular targets. The phenylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on specific pathways.
相似化合物的比较
Similar Compounds
- Methyl 3-(phenylsulfanyl)propanoate
- Methyl 2-(phenylsulfanyl)acetate
- Methyl 3-(phenylsulfanyl)butanoate
Uniqueness
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92806-63-8 |
|---|---|
分子式 |
C17H18O2S2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
methyl 3-phenylsulfanyl-2-(phenylsulfanylmethyl)propanoate |
InChI |
InChI=1S/C17H18O2S2/c1-19-17(18)14(12-20-15-8-4-2-5-9-15)13-21-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI 键 |
QTLCIYMCELKADD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CSC1=CC=CC=C1)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


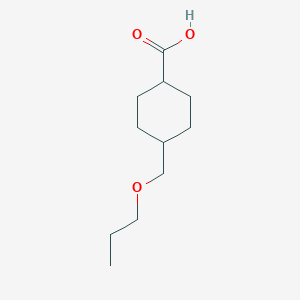

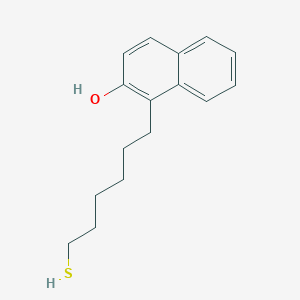
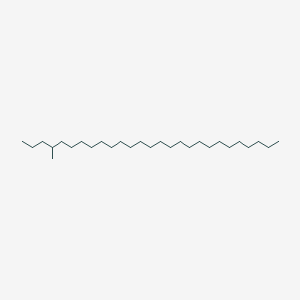
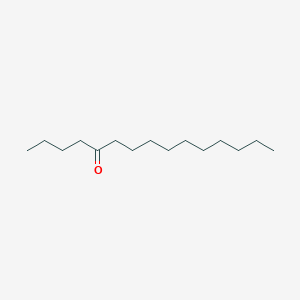
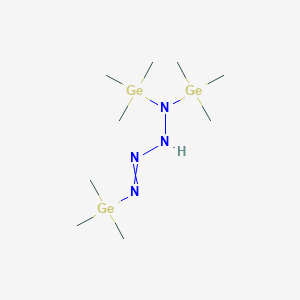

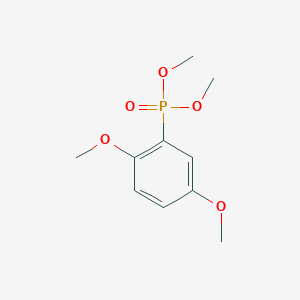
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)


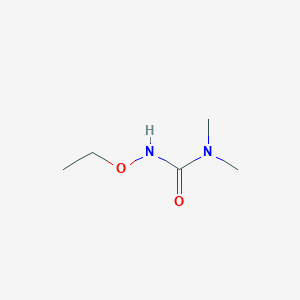
![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
